Intestinal Absorption and Systemic Availability: Prednisolone Metasulfobenzoate vs Prednisone – Human Jejunal Infusion Study
In a randomized cross-over study of 8 healthy fasting subjects, a solution of prednisolone metasulfobenzoate (PO-MS) or prednisone (PN) was infused directly into a 25 cm jejunal segment. The mean absorption of PO-MS in the test segment was significantly lower at 17.4% compared to 85.5% for PN. Correspondingly, the mean AUC of the active molecule prednisolone was 1.71 mg·h·L⁻¹ for PO-MS versus 3.60 mg·h·L⁻¹ for PN, with a lower Cmax (0.20 vs 0.64 mg·L⁻¹), longer tmax (2.94 vs 2.06 h), and longer MRT (6.82 vs 5.30 h) [1].
| Evidence Dimension | Intestinal absorption and systemic prednisolone availability |
|---|---|
| Target Compound Data | PO-MS: mean absorption 17.4%; AUC 1.71 mg·h·L⁻¹; Cmax 0.20 mg·L⁻¹; tmax 2.94 h; MRT 6.82 h |
| Comparator Or Baseline | Prednisone (PN): mean absorption 85.5%; AUC 3.60 mg·h·L⁻¹; Cmax 0.64 mg·L⁻¹; tmax 2.06 h; MRT 5.30 h |
| Quantified Difference | Absorption: 17.4% vs 85.5% (4.9-fold lower); AUC: 1.71 vs 3.60 mg·h·L⁻¹ (2.1-fold lower); Cmax: 0.20 vs 0.64 mg·L⁻¹ (3.2-fold lower); MRT: 6.82 vs 5.30 h (29% longer) |
| Conditions | Jejunal infusion (115 mg·L⁻¹ at 5 mL·min⁻¹ for 2 h) in 8 healthy fasting subjects; randomized cross-over design; PEG 4000 as water movement marker; LC quantification |
Why This Matters
The dramatically lower and slower absorption confirms that PO-MS is a gut-selective agent; a user requiring high systemic steroid exposure should select prednisone instead, while a user prioritizing local intestinal action with reduced systemic burden should select PO-MS.
- [1] Rollin C, Chosidow O, Diquet B, Dutreuil C, Herson S, Revuz J, Delchier JC. Comparative study of availability of prednisolone after intestinal infusion of prednisolone metasulfobenzoate and prednisone. Eur J Clin Pharmacol. 1993;44(4):395-9. doi: 10.1007/BF00316481. PMID: 8513854. View Source
